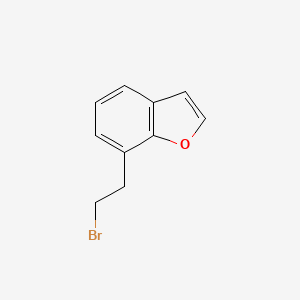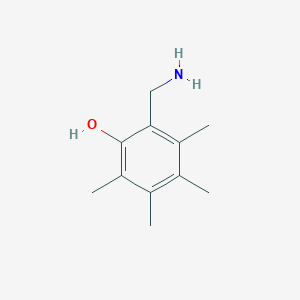
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 is a deuterated derivative of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid. This compound is characterized by the presence of a thiazole ring, an amino group, and a methoxyimino group. The deuterium labeling (d3) is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 typically involves the introduction of deuterium atoms into the parent compound. This can be achieved through various methods, including:
Deuterium Exchange Reactions: Utilizing deuterated solvents or reagents to replace hydrogen atoms with deuterium.
Direct Synthesis: Incorporating deuterated building blocks during the synthesis of the compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuterium exchange reactions or the use of deuterated precursors. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts.
化学反応の分析
Types of Reactions: 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxyimino group to an amino group.
Substitution: The amino and methoxyimino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
科学的研究の応用
2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and metabolic pathway analysis.
Biology: Employed in tracer studies to investigate biological processes and enzyme activities.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes where deuterium labeling is beneficial.
作用機序
The mechanism of action of 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms provide stability and allow for detailed tracking in metabolic studies. The compound can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
類似化合物との比較
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d2
- 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d4
Comparison: Compared to its non-deuterated counterpart, 2-Amino-a-(methoxyimino)-4-thiazoleacetic Acid-d3 offers enhanced stability and distinguishable mass, making it more suitable for detailed analytical studies. The presence of three deuterium atoms provides a unique advantage in tracing and studying complex biochemical pathways.
特性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetic acid |
InChI |
InChI=1S/C6H7N3O3S/c1-12-9-4(5(10)11)3-2-13-6(7)8-3/h2H,1H3,(H2,7,8)(H,10,11)/b9-4+/i1D3 |
InChIキー |
NLARCUDOUOQRPB-HXRUAZBBSA-N |
異性体SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)O |
正規SMILES |
CON=C(C1=CSC(=N1)N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


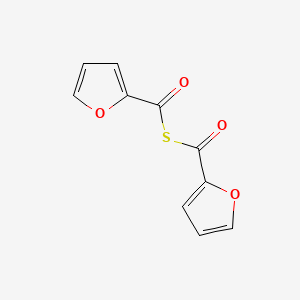
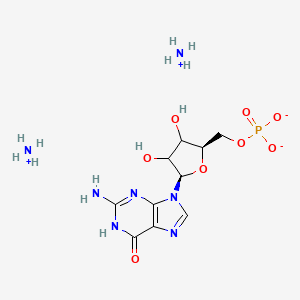
![4-(Azidomethyl)-[1,1-biphenyl]-2-formamide](/img/structure/B13844634.png)
![[(2R)-1-[[(2S)-2,3-dihydroxypropoxy]-hydroxyphosphoryl]oxy-3-[(Z)-octadec-1-enoxy]propan-2-yl] (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate](/img/structure/B13844637.png)

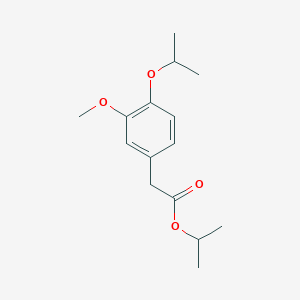
![(2R,3R,11bR)-9-Hydroxy-3-isobutyl-10-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13844664.png)
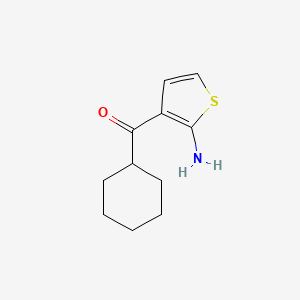

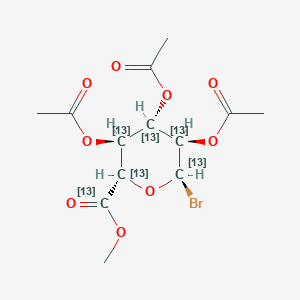
![D-[2,3,4,5-13C4]Ribose; D-Ribose-2,3,4,5-13C4](/img/structure/B13844688.png)
![3-{[(5-Chloro-2-thienyl)carbonyl]amino}pyridine-2-carboxylic acid](/img/structure/B13844692.png)
